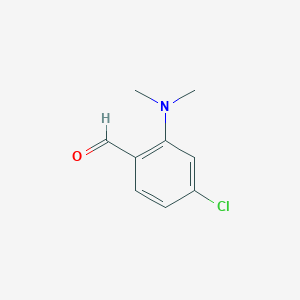![molecular formula C11H8N2O B13136654 5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)
5H-benzo[b]pyrido[3,2-e][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-benzo[b]pyrido[3,2-e][1,4]oxazine is a heterocyclic compound that contains a fused ring system incorporating benzene, pyridine, and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of anilinopyrimidine derivatives, which undergo conformational restriction and systematic structure-activity relationship (SAR) exploration to yield the desired oxazine compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5H-benzo[b]pyrido[3,2-e][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
5H-benzo[b]pyrido[3,2-e][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine involves its interaction with specific molecular targets. For instance, as an AXL inhibitor, it blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion . This inhibition is achieved through the binding of the compound to the active site of the AXL kinase, preventing its activation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
10H-benzo[b]pyrido[2,3-e][1,4]oxazine: Another heterocyclic compound with similar structural features and biological activities.
Benzo[b]pyrido[4,3-e][1,4]oxazine: A macrocyclic derivative with potent kinase inhibitory activity.
Uniqueness
5H-benzo[b]pyrido[3,2-e][1,4]oxazine is unique due to its specific ring fusion pattern and its high selectivity for AXL over other kinases like c-Met. This selectivity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5H-pyrido[2,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7,13H |
InChI Key |
GVVXJWOWDIGABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)




